

A Comparative Analysis of 1-Methyl-2-propylcyclopentane and Other Key Fuel Components

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Compound of Interest

Compound Name: **1-Methyl-2-propylcyclopentane**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fuel properties of **1-Methyl-2-propylcyclopentane** against other significant fuel components: toluene, n-heptane, and iso-octane. The objective is to offer a comprehensive overview of their performance characteristics, supported by available experimental data and standardized testing protocols. This information is crucial for researchers and scientists engaged in fuel development and combustion research.

Performance Data Summary

The following table summarizes key quantitative data for the compared fuel components. It is important to note that experimental data for the Research Octane Number (RON), Motor Octane Number (MON), and Heat of Combustion for **1-Methyl-2-propylcyclopentane** are not readily available in the reviewed literature. Therefore, data for structurally similar compounds—propylcyclopentane and methylcyclopentane—are included for comparative purposes, and this distinction should be considered when evaluating the data.

Fuel Component	Molecular Formula	Research Octane Number (RON)	Motor Octane Number (MON)	Heat of Combustion (Liquid) (kJ/mol)
1-Methyl-2-propylcyclopentane	C ₉ H ₁₈	Data Not Available	Data Not Available	Data Not Available
Propylcyclopentane (for comparison)	C ₈ H ₁₆	Data Not Available	Data Not Available	-5243.8 (Gross) [1]
Methylcyclopentane (for comparison)	C ₆ H ₁₂	103[2]	95[2]	-3938.1[3]
Toluene	C ₇ H ₈	~120[4]	~107-114	-3910.3
n-Heptane	C ₇ H ₁₆	0 (by definition)	0 (by definition)	-4817
iso-Octane (2,2,4-Trimethylpentane)	C ₈ H ₁₈	100 (by definition)	100 (by definition)	-5461.3

Experimental Protocols

The performance data presented in this guide are determined through standardized experimental procedures. The following sections detail the methodologies for the key experiments cited.

Research Octane Number (RON) - ASTM D2699

The Research Octane Number is a measure of a fuel's resistance to knocking under mild operating conditions. The standard test method, ASTM D2699, utilizes a single-cylinder Cooperative Fuel Research (CFR) engine with a variable compression ratio.[5][6][7][8]

Procedure:

- The CFR engine is operated at a constant speed of 600 rpm.[7]
- The intake air temperature and humidity are controlled to specific levels.
- The spark timing is fixed.
- The test fuel is run in the engine, and the compression ratio is adjusted until a standard level of knock intensity is observed.
- This knock intensity is then bracketed by running two primary reference fuels (blends of iso-octane and n-heptane) with known octane numbers.
- The RON of the sample is determined by interpolating between the knock intensities of the two reference fuels.[6]

Motor Octane Number (MON) - ASTM D2700

The Motor Octane Number assesses a fuel's anti-knock performance under more severe operating conditions than the RON test. The ASTM D2700 standard also employs a CFR engine.[9][10][11]

Procedure:

- The CFR engine is operated at a higher speed of 900 rpm.
- The intake mixture temperature is preheated to a higher, controlled temperature.
- The spark timing is variable and depends on the compression ratio.
- Similar to the RON test, the compression ratio is adjusted to achieve a standard knock intensity for the test fuel.
- This is compared against primary reference fuels to determine the MON.[10]

Heat of Combustion - ASTM D240

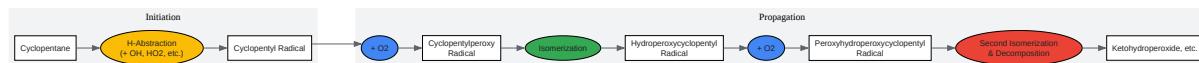
The heat of combustion, or the energy released when a fuel is burned, is determined using a bomb calorimeter according to the ASTM D240 standard.[12][13][14][15][16]

Procedure:

- A known mass of the liquid hydrocarbon fuel is placed in a sample cup within a high-pressure vessel, the "bomb."
- The bomb is charged with high-pressure oxygen.
- The bomb is then submerged in a known quantity of water in a calorimeter.
- The fuel sample is ignited electrically.
- The temperature rise of the surrounding water is precisely measured.
- The heat of combustion is calculated from this temperature change, taking into account the heat capacity of the calorimeter system.

Simplified Low-Temperature Combustion Pathway of Cyclopentane

The following diagram illustrates a simplified logical workflow of the initial steps in the low-temperature oxidation of cyclopentane, a process relevant to the combustion of alkylated cyclopentanes like **1-Methyl-2-propylcyclopentane**. The process is initiated by the abstraction of a hydrogen atom, followed by a series of reactions with molecular oxygen.



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Caption: Simplified reaction pathway for the low-temperature oxidation of cyclopentane.

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